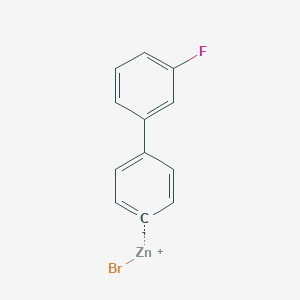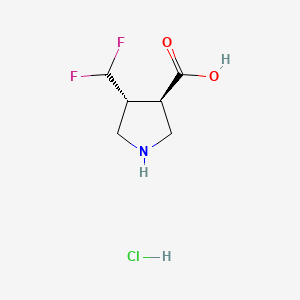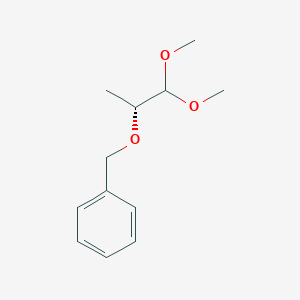
(R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a (1,1-dimethoxypropan-2-yl)oxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with ®-1,1-dimethoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or toluene.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simple benzene derivative with a hydroxymethyl group.
Benzaldehyde: An aromatic aldehyde with a formyl group.
Toluene: A methyl-substituted benzene.
Uniqueness
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is unique due to its specific (1,1-dimethoxypropan-2-yl)oxy)methyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[(2R)-1,1-dimethoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-10(12(13-2)14-3)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
OOZXUVRCXFMHPR-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C(OC)OC)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(OC)OC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


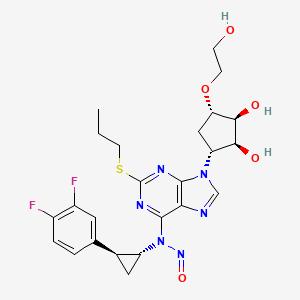
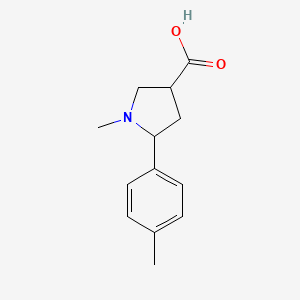
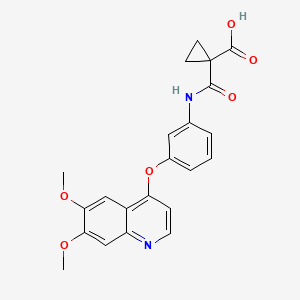
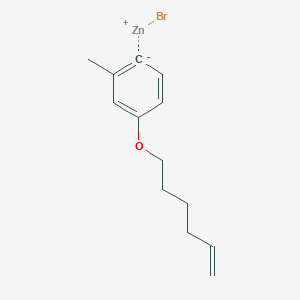
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
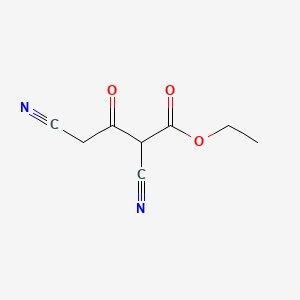
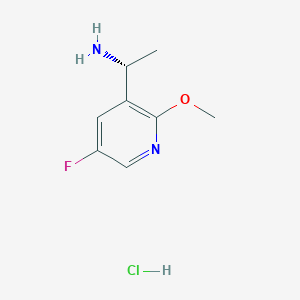
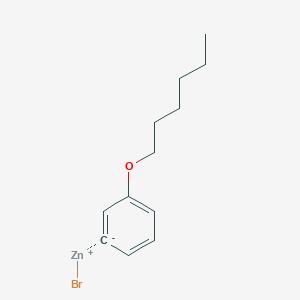

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
